

Lipoamido-PEG3-OH: Application Notes and Protocols for Bioconjugation

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Compound of Interest		
Compound Name:	Lipoamido-PEG3-OH	
Cat. No.:	B608587	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Lipoamido-PEG3-OH** in bioconjugation. This heterobifunctional linker combines the robust anchoring capabilities of a lipoamide group with the versatility of a terminal hydroxyl group, connected by a hydrophilic polyethylene glycol (PEG) spacer. The lipoamide moiety, with its disulfide bond, offers a stable anchor to metal surfaces, particularly gold, making it ideal for the development of biosensors, self-assembled monolayers (SAMs), and functionalized nanoparticles. The terminal hydroxyl group, while not directly reactive, can be readily activated to couple with a variety of functional groups on biomolecules such as proteins, peptides, and nucleic acids.

Core Applications

- Surface Modification: The lipoamide group provides strong and stable anchoring to gold surfaces, quantum dots, and other metallic nanoparticles. The PEG linker creates a hydrophilic barrier, reducing non-specific protein adsorption and improving the biocompatibility of the surface.
- Drug Delivery: Lipoamido-PEG3-OH can be used to functionalize nanoparticles and liposomes for targeted drug delivery. The PEG chain enhances circulation time by reducing clearance by the immune system. The terminal hydroxyl can be modified to attach targeting ligands (e.g., antibodies, peptides) that direct the drug carrier to specific cells or tissues.



- Biosensor Development: Immobilization of enzymes, antibodies, or other biorecognition elements onto sensor surfaces is a key step in biosensor fabrication. The lipoamide anchor provides a reliable method for attaching these biomolecules to gold electrodes or sensor chips.
- PROTACs and Molecular Glues: As a versatile linker, it can be incorporated into more complex molecules like Proteolysis Targeting Chimeras (PROTACs) to bring a target protein and an E3 ligase into proximity.

Data Presentation: Properties and Reaction Parameters

The following tables summarize key quantitative data for **Lipoamido-PEG3-OH** and its derivatives, facilitating experimental design and comparison.

Table 1: Physicochemical Properties of Lipoamido-PEG3-OH

Property	Value
Molecular Formula	C16H31NO5S2
Molecular Weight	381.6 g/mol
Appearance	White to off-white solid or viscous oil
Solubility	Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water.
Storage	Store at -20°C, desiccated and protected from light.

Table 2: Stability of Activated PEG-NHS Ester



рН	Temperature	Half-life of NHS Ester	Reference
7.0	0°C	4-5 hours	[1][2]
8.0	Room Temp	~1 hour	[2]
8.6	4°C	10 minutes	[1]
9.0	Room Temp	Minutes	[3][4]

Table 3: Recommended Molar Excess of Activated PEG for Protein Conjugation

Protein Concentration	Recommended Molar Excess (PEG:Protein)
1-2 mg/mL	20-fold to 50-fold
5-10 mg/mL	10-fold to 20-fold

Experimental Protocols

The hydroxyl group of **Lipoamido-PEG3-OH** is not reactive towards common functional groups on biomolecules and requires activation. Below are protocols for activating the hydroxyl group and subsequent conjugation to proteins.

Protocol 1: Activation of Lipoamido-PEG3-OH to Lipoamido-PEG3-NHS Ester

This two-step protocol first converts the terminal hydroxyl group to a carboxylic acid, which is then activated to an N-hydroxysuccinimide (NHS) ester.

Step 1a: Conversion to Carboxylic Acid (via Succinic Anhydride)

 Dissolve Reagents: Dissolve Lipoamido-PEG3-OH (1 equivalent) and succinic anhydride (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).



- Add Base: Add triethylamine (TEA) (2 equivalents) to the solution.
- Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Wash the reaction mixture with 0.1 M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Lipoamido-PEG3-COOH.
- Purification: Purify the product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Step 1b: Conversion of Carboxylic Acid to NHS Ester

- Dissolve Reagents: Dissolve the purified Lipoamido-PEG3-COOH (1 equivalent), N-hydroxysuccinimide (NHS) (1.2 equivalents), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in anhydrous DCM or DMF.
- Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
- Monitoring: Monitor the reaction by TLC.
- Work-up: If using DCC, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purification and Storage: Purify the Lipoamido-PEG3-NHS ester by column chromatography. The final product should be stored immediately under an inert atmosphere at -20°C.

Protocol 2: Conjugation of Lipoamido-PEG3-NHS Ester to a Protein

This protocol describes the conjugation of the activated linker to primary amines (e.g., lysine residues) on a target protein.



- Prepare Protein Solution: Dissolve the protein in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. The protein concentration should ideally be between 1-10 mg/mL. Avoid buffers containing primary amines like Tris or glycine.
- Prepare Lipoamido-PEG3-NHS Ester Solution: Immediately before use, dissolve the Lipoamido-PEG3-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.
- Conjugation Reaction: Add the desired molar excess of the Lipoamido-PEG3-NHS ester solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.[5][6]
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
- Quenching: Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for an additional 30 minutes to hydrolyze any unreacted NHS ester.
- Purification: Remove unreacted Lipoamido-PEG3-NHS ester and byproducts by sizeexclusion chromatography (SEC) or dialysis.
- Characterization: Characterize the conjugate using techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (to confirm the mass of the conjugate), and UV-Vis spectroscopy (to determine protein concentration). The degree of PEGylation can be quantified using methods like NMR or colorimetric assays.[7][8]

Protocol 3: Immobilization of a Lipoamido-PEG3-Conjugated Protein onto a Gold Surface

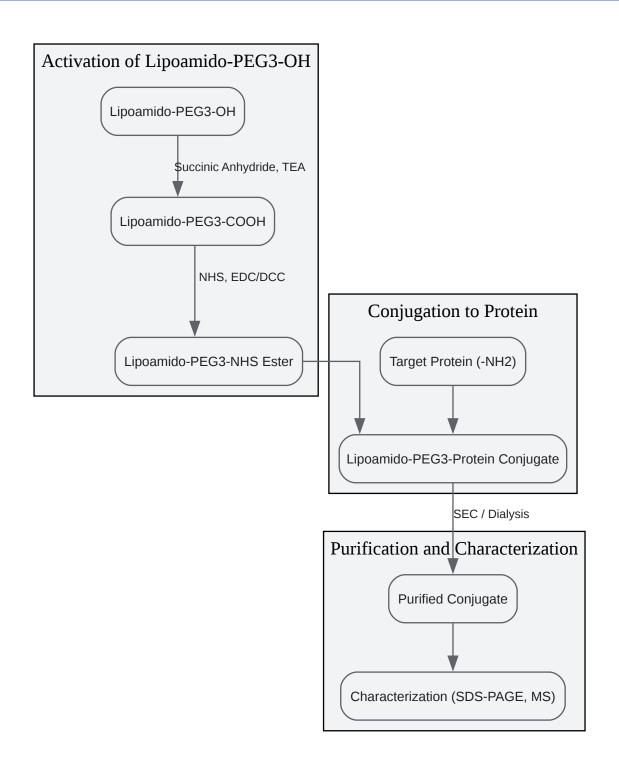
Prepare Gold Surface: Clean the gold surface by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse the surface thoroughly with deionized water and then with ethanol, and dry under a stream of nitrogen.



- Prepare Conjugate Solution: Dissolve the purified Lipoamido-PEG3-protein conjugate in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 0.1-1 mg/mL.
- Immobilization: Immerse the clean gold surface in the conjugate solution and incubate for 4-12 hours at room temperature or overnight at 4°C.
- Washing: Gently wash the surface with the same buffer to remove non-specifically bound protein, followed by a rinse with deionized water.
- Characterization: The successful immobilization can be confirmed by surface-sensitive techniques such as Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), or X-ray Photoelectron Spectroscopy (XPS).

Visualization of Workflows and Pathways Workflow for Protein Bioconjugation





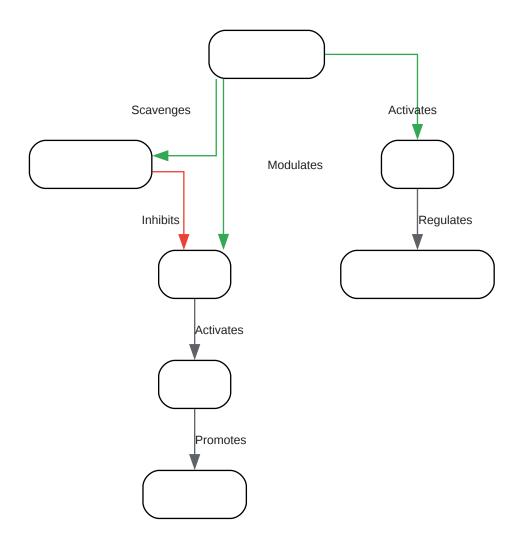
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Caption: Workflow for activating **Lipoamido-PEG3-OH** and conjugating it to a protein.

Signaling Pathway Modulation



Lipoic acid, the anchoring moiety of **Lipoamido-PEG3-OH**, is a potent antioxidant and a modulator of cellular redox status. It has been shown to influence key signaling pathways involved in metabolism and cellular stress responses, such as the PI3K/Akt and AMPK pathways.[9][10][11][12][13] By using **Lipoamido-PEG3-OH** to deliver drugs or probes to specific cellular locations, it is possible to investigate or modulate these pathways. For example, a nanoparticle functionalized with a Lipoamido-PEG3-drug conjugate could be targeted to cancer cells, where the released drug can interact with components of these pathways.



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Caption: Influence of the lipoic acid moiety on redox-sensitive signaling pathways.



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